N~1~,N~1~-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

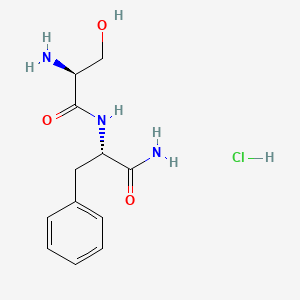

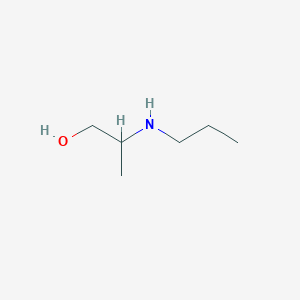

The compound "N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine" is a type of diamine where the nitrogen atoms are methylated. Diamines are organic compounds with two amino groups, and methylation refers to the substitution of hydrogen atoms with methyl groups. This structural modification can significantly alter the physical, chemical, and thermal properties of the compound.

Synthesis Analysis

The synthesis of N-methylated diamines is a process that involves the introduction of methyl groups to the nitrogen atoms of diamines. In the context of the provided papers, while the exact compound is not synthesized, similar N,N'-dimethylated diamines have been produced for the preparation of poly(imide amide)s. For instance, N,N'-dimethyl-4,4'-bis(4-aminophenoxy)biphenyl and N,N'-dimethyl-2,2-bis(4-aminophenyl)hexafluoropropane were synthesized and used to create polymers with high thermal stability and low water absorption .

Molecular Structure Analysis

The molecular structure of diamines can be complex and is crucial for determining their reactivity and properties. The crystal structure of a related compound, 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, was determined using X-ray crystallography, revealing a monoclinic crystal system with specific unit cell parameters . Although this is not the exact compound , the analysis of crystal structures provides valuable insights into the spatial arrangement of atoms and the potential intermolecular interactions within the material.

Chemical Reactions Analysis

Chemical reactions involving diamines often include their oxidation or condensation with other compounds. For example, the oxidation of N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine with SbCl5 leads to the formation of radical cations . These reactions are important for understanding the reactivity of diamines and their potential applications in various fields, such as materials science and organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated diamines are influenced by the presence of the methyl groups. The addition of methyl groups to diamines can result in lower molecular weights, improved thermal stability, and decreased color intensity . These properties are essential for the application of these compounds in high-performance materials that require stability under extreme conditions.

科学研究应用

催化和聚合

吡啶基亚胺配体,类似于 N1,N1-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺,已用于催化,特别是在苯乙烯和甲基丙烯酸甲酯的 AGET 和 SARA ATRP 中。这产生了分子量分布窄、分子量与单体转化率理论匹配的聚合物产品 (Hsiao, Han, Lee, & Peng, 2014)。

化学合成和表征

在双(硫代亚胺)的合成和表征中,涉及类似于 N1,N1-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺 的结构的化合物,例如二甲基 N,N'-乙烯双(苯并噻唑亚胺),已使用各种光谱方法合成和分析 (Ewin & Hill, 1979)。

席夫碱配体

由类似于 N1,N1-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺 的二胺反应形成的席夫碱配体已根据其几何和电子特性进行表征,证明了它们在各种化学应用中的潜力 (Uluçam & Yenturk, 2019)。

配合物的结构分析

过渡金属亚硝酸盐配合物的结构和光谱研究已使用 N1,N1-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺 这样的化合物,以了解各种配合物的晶体和分子结构 (Finney, Hitchman, Raston, Rowbottom, & White, 1981)。

在药物化学中的应用

虽然排除了有关药物使用和副作用的详细信息,但值得注意的是,与 N1,N1-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺 在结构上相关的化合物已在药物化学中得到评估,例如在某些配体的合成和药理学评价中 (Nirogi 等,2015)。

金属离子配合物和转化

对诸如 Ni(CF2SO2)2·2(二胺)·2H2O 形式的配合物进行的研究涉及与 N1,N1-二甲基-1-(2-甲基苯基)乙烷-1,2-二胺 在结构上相关的二胺,以研究金属配合物中八面体和正方形平面几何之间的转化 (Koner & Chaudhuri, 1991)。

安全和危害

属性

IUPAC Name |

N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGCYIMWMFPTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586457 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

CAS RN |

928000-19-5 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)